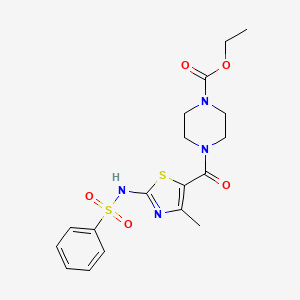![molecular formula C18H15F3N2O3S B2977666 4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-66-4](/img/structure/B2977666.png)
4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It has a trifluoromethyl group attached to a phenyl ring, a sulfonamide group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline core which is a type of fused tetracyclic system .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For instance, the synthesis of similar fused tetracyclic quinoline derivatives has been reported to involve one-pot domino reactions, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), and various other methods .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to be electron-withdrawing, which could affect the compound’s reactivity. Similarly, the sulfonamide group could participate in various chemical reactions .Scientific Research Applications
Biological Activity of Sulfonamide-based Compounds
Sulfonamide hybrids, including those similar to the specified compound, have demonstrated a broad spectrum of pharmacological properties. These include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility of these compounds is attributed to the variability in the functional groups attached to the sulfonamide moiety, leading to the development of hybrids with coumarin, indole, quinoline, and other bioactive scaffolds (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Structural Studies and Polymorphism
Structural studies have revealed polymorphic modifications in similar compounds, demonstrating their complex crystalline behaviors and potential for varied biological activities. For example, 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound with strong diuretic properties, has shown two polymorphic forms with distinct crystal packing, hinting at its applicability in hypertension remedies (Shishkina et al., 2018).
Synthesis and Chemical Transformations
The synthesis techniques for these compounds often involve intramolecular substitution and cyclization reactions, leading to the formation of fluorinated isoquinolines and quinolines. Such methodologies are crucial for developing new drugs with enhanced pharmacological profiles (Ichikawa, Sakoda, Moriyama, & Wada, 2006).
Antimicrobial and Anti-inflammatory Properties
Sulfonamide or phosphonic acid derivatives of similar quinoline compounds have been synthesized and evaluated for their antimicrobial activity, although significant activity has not always been noted. This exploration contributes to understanding the structural requirements for antimicrobial efficacy (Yanagisawa, Nakao, & Ando, 1973).
Potential for Hybrid Drug Development
The development of sulfonamide hybrids by combining sulfonamides with various pharmaceutically active heterocyclic moieties has shown promise in creating compounds with a wide variety of biological activities. This hybridization strategy opens new avenues for drug discovery and development (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Future Directions
The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, if this compound shows promising biological activity, it could be studied as a potential therapeutic agent .
properties
IUPAC Name |
11-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c19-18(20,21)13-2-4-14(5-3-13)22-27(25,26)15-9-11-1-6-16(24)23-8-7-12(10-15)17(11)23/h2-5,9-10,22H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNLLTPPIRGALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2977584.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2977585.png)

![1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2977587.png)
![1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2977589.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2977591.png)

![N2,N6-bis(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2977593.png)
![1-(3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977597.png)

![3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2977602.png)

![4-Ethyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2977606.png)